![molecular formula C22H20N4O5 B2652742 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207051-26-0](/img/no-structure.png)

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

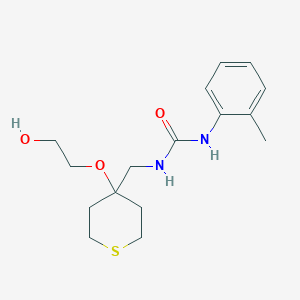

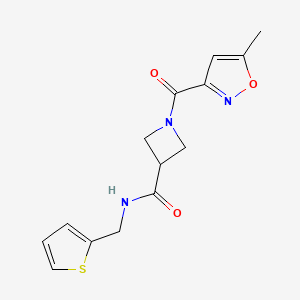

The compound “7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups including a benzodioxole, an oxadiazole, and a quinazolinedione .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole and oxadiazole groups could potentially undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación

- The compound’s structure suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly due to the presence of the benzodioxole moiety. Further studies could investigate its mechanism of action and potential as a targeted therapy .

- Scientists have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles based on the activity of indoles. These derivatives incorporate the benzodioxole ring and may exhibit interesting biological properties .

Anticancer Research

Indole Derivatives Synthesis

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and benzodioxole moieties. The final step involves the addition of a pentyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "piperidine", "1,3-benzodioxole", "thionyl chloride", "hydrazine hydrate", "pentylamine", "acetic anhydride", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with thionyl chloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "a. Reduction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "Step 3: Synthesis of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Reaction of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with sodium azide and sodium hydride to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "b. Reduction of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with palladium on carbon and hydrogen gas to form 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "c. Reaction of 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with ethyl chloroformate and sodium azide to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide", "d. Cyclization of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide with sodium methoxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione", "e. Alkylation of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione with pentylamine in the presence of sodium hydroxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione" ] } | |

Número CAS |

1207051-26-0 |

Nombre del producto |

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C22H20N4O5 |

Peso molecular |

420.425 |

Nombre IUPAC |

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28) |

Clave InChI |

PYFQZNULPSYWPM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2652663.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)

![3-(2-Oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2652668.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)